Chemical structure and molecular weight of Dansyl-L-Glutamate
Chemical structure and molecular weight of Dansyl-L-Glutamate
An In-Depth Technical Guide to Dansyl-L-Glutamate for Advanced Research Applications
Introduction
Dansyl-L-Glutamate is a fluorescent derivative of the amino acid L-glutamic acid. It belongs to a class of powerful molecular probes characterized by the environmentally sensitive 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group. This guide provides a detailed overview of its chemical structure, physicochemical properties, and its application as a fluorescent standard in analytical biochemistry. The content herein is tailored for researchers and drug development professionals who require a deep technical understanding of this reagent for quantitative and qualitative analyses.
The core utility of Dansyl-L-Glutamate stems from the fluorescent properties of the dansyl moiety. Upon excitation with ultraviolet (UV) light, it emits intense blue-green fluorescence. Critically, the exact wavelength and quantum yield of this fluorescence are highly dependent on the polarity of the local microenvironment, a property known as solvatochromism.[1] This sensitivity makes dansyl derivatives exceptional tools for probing protein binding sites, analyzing conformational changes, and quantifying amino acids in complex biological matrices.[2][3]
Physicochemical and Spectroscopic Properties
The molecular structure of Dansyl-L-Glutamate is formed by the covalent attachment of a dansyl group to the alpha-amino group of L-glutamic acid via a stable sulfonamide bond. This bond is notably resistant to acid hydrolysis, a key feature for its use in amino acid analysis following protein digestion.[4]
Chemical Structure:
Figure 1: Chemical structure of N-Dansyl-L-Glutamic Acid.
Quantitative Data Summary
The key properties of Dansyl-L-Glutamate are summarized in the table below. It is important to note that while the free acid form is used for many calculations, the compound is often supplied as a more stable salt, such as the bis(cyclohexylammonium) salt, which has a different molecular weight.[5][6]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid | Derived from structure |
| Molecular Formula | C₁₇H₂₀N₂O₆S | [5][6] (Derived from salt form) |
| Molecular Weight | 380.41 g/mol | Calculated |
| CAS Number | 38063-04-6 | [7] |
| Fluorescence Excitation | ~330 - 340 nm | [8][9] (Typical for dansyl derivatives) |
| Fluorescence Emission | ~530 - 560 nm (in polar solvents) | [8][9] (Typical for dansyl derivatives) |
| Appearance | Typically a yellow or off-white solid | General knowledge |
The fluorescence of dansyl compounds arises from an intramolecular charge transfer (ICT) process from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group upon photoexcitation.[1] This ICT state is highly sensitive to solvent polarity; in non-polar environments, the emission is typically blue-shifted with a higher quantum yield, while in polar, protic solvents, the emission is red-shifted and often quenched.
Core Application: Fluorescent Derivatization for HPLC Analysis
A primary application for Dansyl-L-Glutamate is as a reference standard in the pre-column derivatization of amino acids for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The parent reagent, dansyl chloride, reacts with the primary and secondary amino groups of all amino acids to yield highly fluorescent and stable derivatives.[4][9] By running a known concentration of a pure, pre-derivatized standard like Dansyl-L-Glutamate, researchers can accurately identify and quantify the corresponding amino acid in a complex mixture, such as a protein hydrolysate.
Mechanism of Derivatization
The derivatization reaction is a nucleophilic substitution where the unprotonated α-amino group of an amino acid attacks the electron-deficient sulfur atom of the sulfonyl chloride group on dansyl chloride.[4]
Causality Behind Experimental Choices:
-
Alkaline pH (9.5-10): The reaction requires a basic medium to ensure that the target primary amino groups (-NH₂), which have a pKa in this range, are deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride.[9][10] A sodium bicarbonate or carbonate buffer is commonly used.[10]
-
Elevated Temperature (e.g., 60°C): Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe, typically 30-60 minutes.[9][10]
-
Quenching: After the primary reaction, a quenching agent (e.g., a small primary amine or formic acid) is added to consume any excess, unreacted dansyl chloride.[8][11] This is critical because residual dansyl chloride can hydrolyze to dansyl sulfonic acid, which is also fluorescent and can interfere with the chromatographic analysis.[11]
Experimental Protocol: HPLC Analysis of Amino Acids Using Dansyl-L-Glutamate as a Standard
This protocol describes a self-validating workflow for the sensitive quantification of amino acids in a sample via dansylation, using Dansyl-L-Glutamate as an external standard for peak identification and quantification.
Materials and Reagents:
-
Sample (e.g., protein hydrolysate, reconstituted to 100 µL)
-
Dansyl-L-Glutamate standard stock solution (1 mg/mL in acetonitrile)
-
Dansyl chloride solution (10 mg/mL in acetonitrile, freshly prepared)[8]
-
Sodium Bicarbonate Buffer (0.2 M, pH 9.5)[8]
-
Quenching Solution (e.g., 2% formic acid)[8]
-
Acetonitrile (HPLC grade)
-
Water with 0.1% Formic Acid (HPLC grade)
-
0.22 µm syringe filters
Step-by-Step Methodology:
-
Standard Preparation: Prepare a working solution of Dansyl-L-Glutamate by diluting the stock solution in acetonitrile. This will serve as the positive control and reference standard.
-
Sample Preparation: If starting with a protein-containing sample like plasma, deproteinize by adding 4 parts cold acetonitrile to 1 part sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness. Reconstitute the extract in 100 µL of the sodium bicarbonate buffer.[8]
-
Derivatization Reaction:
-
To 100 µL of your reconstituted sample, add 100 µL of the freshly prepared dansyl chloride solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the reaction at 60°C for 45 minutes in a heating block or water bath. Protect from light, as dansyl compounds are light-sensitive.
-
-
Quenching: Cool the mixture to room temperature. Add 20 µL of the quenching solution to stop the reaction by consuming excess dansyl chloride.[8] Vortex for 30 seconds.
-
Final Preparation for HPLC: Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.
-
HPLC-Fluorescence Detection:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation λ = 330 nm, Emission λ = 530 nm.[8]
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a high percentage (e.g., 70%) over 30-40 minutes to elute the increasingly hydrophobic dansylated amino acids.
-
-
Analysis: Run the prepared Dansyl-L-Glutamate standard to determine its retention time. Compare this to the chromatogram of the derivatized sample to identify the Dansyl-L-Glutamate peak and quantify it based on a calibration curve.
Data Analysis Workflow & Visualization
The logical flow from sample preparation to final data analysis is crucial for obtaining reproducible and accurate results. This workflow ensures that all necessary steps, including critical controls, are systematically executed.
Workflow for amino acid analysis using dansyl derivatization.
Conclusion
Dansyl-L-Glutamate is an indispensable tool for analytical scientists. Its well-defined chemical and fluorescent properties make it an ideal standard for the robust and sensitive quantification of amino acids in complex biological samples. The derivatization protocol, grounded in fundamental principles of organic chemistry, provides a reliable method for converting non-fluorescent analytes into molecules that can be detected with high sensitivity. By understanding the causality behind the experimental design and implementing self-validating workflows, researchers can confidently apply this technique to advance studies in proteomics, diagnostics, and drug development.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Fluorescence Properties of Dansyl-d6 Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
- ResearchGate. (2025, August 7). HPLC of amino acids as dansyl and dabsyl derivatives.
- PMC. (n.d.). Targeted quantification of amino acids by dansylation.
- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.
- Springer Nature Experiments. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids.
- Wikipedia. (n.d.). Dansyl chloride.
- Semantic Scholar. (n.d.). Fluorescence of dansyl amino acids in organic solvents and protein solutions.
- MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Santa Cruz Biotechnology. (n.d.). Dansyl-L-glutamic acid bis(cyclohexylammonium) salt.
- SYN Pharmatech Inc. (n.d.). Dansyl-L-glutamic acid bis(cyclohexylammonium) salt.
- ChemicalBook. (n.d.). DANSYL-L -GLUTAMIC ACID | 38063-04-6.
- MDPI. (2020, May 18). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
- ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH2COOH (dansylglycine).
- ResearchGate. (2025, January 4). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
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